Ethyl 4-methoxy-1h-pyrrole-2-carboxylate

Description

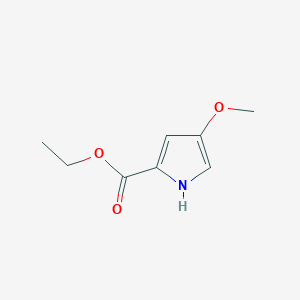

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methoxy-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-12-8(10)7-4-6(11-2)5-9-7/h4-5,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVUVMZYKUVTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295445 | |

| Record name | ethyl 4-methoxy-1h-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18469-25-5 | |

| Record name | NSC102017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-methoxy-1h-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active molecules and functional materials.[1][2] Its electron-rich nature makes it a versatile building block in medicinal chemistry, contributing to the structure of blockbuster drugs such as atorvastatin and sunitinib.[1] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of its electronic and steric properties, which is crucial for optimizing interactions with biological targets.[1][3] Ethyl 4-methoxy-1H-pyrrole-2-carboxylate incorporates an electron-donating methoxy group and an electron-withdrawing ethyl carboxylate group, creating a unique electronic profile that suggests potential for novel applications.

Proposed Synthesis of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

Several synthetic strategies can be envisioned for the preparation of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate, drawing from established methods for pyrrole synthesis. A plausible and versatile approach is a modification of the Paal-Knorr synthesis or related condensation reactions.[3]

Conceptual Synthetic Pathway

A potential synthetic route could involve the condensation of a suitably functionalized 1,4-dicarbonyl compound or its equivalent with an amine. Given the desired substitution pattern, a multi-step synthesis would likely be required.

Caption: Proposed general synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on known transformations of similar substrates.

-

Synthesis of a Key Intermediate: A key step would be the formation of a substituted enamine from a β-ketoester.

-

Cyclization: The enamine would then undergo cyclization with an appropriate reaction partner, such as an α-haloketone, followed by elimination to form the aromatic pyrrole ring.

-

Purification: The crude product would be purified using column chromatography on silica gel, with a suitable eluent system such as a mixture of hexane and ethyl acetate.

Spectroscopic Characterization (Predicted)

The structural elucidation of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of analogous compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the ethyl ester group, and the methoxy group. The chemical shifts would be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule, with characteristic shifts for the carbonyl carbon of the ester, the aromatic carbons of the pyrrole ring, and the carbons of the ethyl and methoxy groups.

| Predicted Spectroscopic Data | |

| ¹H NMR (in CDCl₃) | δ (ppm) |

| NH proton | ~8.5-9.5 (broad singlet) |

| Pyrrole CH protons | ~6.0-7.0 (doublets or singlets) |

| OCH₂ (ethyl) | ~4.2-4.4 (quartet) |

| OCH₃ (methoxy) | ~3.8-4.0 (singlet) |

| CH₃ (ethyl) | ~1.2-1.4 (triplet) |

| ¹³C NMR (in CDCl₃) | δ (ppm) |

| C=O (ester) | ~160-165 |

| Pyrrole C-O | ~150-155 |

| Pyrrole C-COOEt | ~120-125 |

| Other Pyrrole C | ~100-115 |

| OCH₂ (ethyl) | ~60-65 |

| OCH₃ (methoxy) | ~55-60 |

| CH₃ (ethyl) | ~14-16 |

| IR (KBr) | ν (cm⁻¹) |

| N-H stretch | ~3300-3400 |

| C=O stretch (ester) | ~1680-1700 |

| C-O stretch (methoxy) | ~1250-1280 |

| Mass Spectrometry (EI) | m/z |

| Molecular Ion [M]⁺ | Calculated for C₉H₁₁NO₃ |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum would likely display a characteristic N-H stretching band, a strong carbonyl absorption from the ester group, and C-O stretching bands for the ether and ester functionalities.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of an ethyl ester and a methoxy-substituted pyrrole.

Reactivity and Mechanistic Considerations

The reactivity of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing ethyl carboxylate group on the electron-rich pyrrole ring.[7][8][9]

Electrophilic Aromatic Substitution

The pyrrole ring is highly susceptible to electrophilic attack. The methoxy group at the 4-position further activates the ring, while the carboxylate at the 2-position deactivates it. The regioselectivity of electrophilic substitution will be directed by the combined influence of these groups.

Caption: Electrophilic substitution on the pyrrole ring.

N-Functionalization

The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated, providing a handle for further molecular elaboration.[10][11]

Hydrolysis of the Ester

The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

Applications in Drug Discovery and Materials Science

Substituted pyrroles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] The unique substitution pattern of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate makes it an attractive candidate for the synthesis of novel bioactive compounds.[2][12][13]

-

Anticancer Agents: The pyrrole core is present in numerous anticancer drugs.[12] Functionalization of this scaffold can lead to the discovery of new agents that target specific pathways in cancer cells.

-

Antimicrobial and Antiviral Agents: Pyrrole derivatives have shown promising activity against various pathogens.[12]

-

Organic Electronics: The electron-rich nature of the pyrrole ring makes it suitable for applications in organic electronics, such as in the design of conductive polymers and organic light-emitting diodes (OLEDs).

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 4-methoxy-1H-pyrrole-2-carboxylate. While specific toxicity data is not available, general guidelines for handling functionalized pyrroles should be followed.[14][15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate represents a promising, albeit not extensively documented, chemical entity with significant potential in various scientific domains. This guide, by synthesizing information from related structures and fundamental chemical principles, provides a solid foundation for researchers interested in exploring its synthesis and applications. The unique electronic and structural features of this molecule warrant further investigation, which could lead to the development of novel therapeutics and advanced materials.

References

-

Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. [Link][7][8][18][19]

-

Krasavin, M. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5074. [Link]

-

Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. PubMed. [Link]

-

Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Chemistry Portal. [Link]

-

Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. ACS Publications. [Link]

-

Bansal, R. K. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Soares, J. L., et al. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Frontiers in Chemistry, 11, 1234567. [Link]

-

Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]

-

ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]

-

ResearchGate. (2025). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. [Link]

-

Alfa Aesar. (2025). Pyrrole - SAFETY DATA SHEET. [Link]

-

PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. [Link]

-

ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

-

MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. [Link]

-

Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. [Link]

-

Knight, J. G., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]

-

PMC. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

-

Knight, J. G., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. PMC. [Link]

Sources

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 13. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

4-methoxypyrrole-2-carboxylic acid ethyl ester structure

An In-depth Technical Guide to 4-methoxypyrrole-2-carboxylic acid ethyl ester

Introduction

Pyrrole and its derivatives represent a fundamentally important class of heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1][2] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of its electronic and steric properties, making these compounds versatile building blocks in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of a specific, functionally rich derivative: 4-methoxypyrrole-2-carboxylic acid ethyl ester.

This document serves as a resource for researchers, chemists, and drug development professionals, offering in-depth insights into the molecule's structure, a plausible synthetic pathway, detailed methods for its structural elucidation, and a discussion of its potential applications. The narrative integrates established chemical principles with data extrapolated from closely related analogues to present a scientifically grounded and practical guide.

Molecular Structure and Physicochemical Properties

The structure of 4-methoxypyrrole-2-carboxylic acid ethyl ester is characterized by a five-membered aromatic pyrrole ring substituted at the C2 position with an electron-withdrawing ethyl carboxylate group and at the C4 position with an electron-donating methoxy group. This substitution pattern creates a "push-pull" electronic effect across the heterocyclic system, which is expected to influence its reactivity, spectroscopic properties, and intermolecular interactions.

Chemical Structure Diagram

Caption: 2D Structure of 4-methoxypyrrole-2-carboxylic acid ethyl ester.

Physicochemical Data

| Property | Predicted Value / Description | Source / Rationale |

| Molecular Formula | C₈H₁₁NO₃ | - |

| Molecular Weight | 169.18 g/mol | - |

| Appearance | Expected to be a white to off-white solid. | Based on related pyrrole esters.[5] |

| Solubility | Soluble in common organic solvents like DMSO, ethyl acetate, and acetone. | General property of similar organic esters. |

| Topological Polar Surface Area (TPSA) | 54.2 Ų | Calculated (Value for methoxy group is ~9.2 Ų, ester is ~26.3 Ų, pyrrole NH is ~15.7 Ų). |

| Hydrogen Bond Donor Count | 1 (from the pyrrole N-H) | Structural analysis. |

| Hydrogen Bond Acceptor Count | 3 (from the ester and methoxy oxygens) | Structural analysis. |

Synthesis Pathway and Experimental Protocol

The synthesis of substituted pyrroles can be achieved through various strategies, including multi-component reactions and cyclocondensations.[1][6] A highly plausible and efficient method for preparing 4-substituted pyrrole-2-carboxylates is the Van Leusen pyrrole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC). This method is known for its versatility and tolerance of various functional groups.

The proposed synthesis involves the reaction of a suitable α,β-unsaturated ketone (a chalcone-type intermediate) with TosMIC in the presence of a base.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Causality and Rationale for Experimental Choices

-

Step 1: Claisen-Schmidt Condensation : This reaction is a reliable method for forming the required α,β-unsaturated carbonyl intermediate. Methoxyacetone is chosen as the enolizable ketone to introduce the required methoxy group at the ultimate C4 position of the pyrrole. Ethyl glyoxylate serves as the aldehyde component, which will become the C2 and carboxylate portion of the final product. A base catalyst, such as sodium hydroxide, is required to deprotonate the α-carbon of the ketone, initiating the condensation.

-

Step 2: Van Leusen Pyrrole Synthesis : This is the key ring-forming step. TosMIC is an ideal reagent for this transformation.[6] The reaction proceeds via a base-mediated Michael addition of the TosMIC anion to the α,β-unsaturated intermediate, followed by intramolecular cyclization and subsequent elimination of the toluenesulfinate leaving group to form the aromatic pyrrole ring. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for deprotonating TosMIC, and tetrahydrofuran (THF) is an appropriate aprotic solvent for this type of organometallic reaction.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This is a proposed protocol based on established methodologies. It must be adapted and optimized under appropriate laboratory safety standards.

Step 1: Synthesis of Ethyl 2-hydroxy-4-methoxy-3-pentenoate

-

To a stirred solution of methoxyacetone (1.0 eq) and ethyl glyoxylate (1.1 eq) in ethanol (5 mL/mmol) at 0 °C, add a 10% aqueous solution of sodium hydroxide (0.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture with dilute HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the α,β-unsaturated ketoester intermediate.

Step 2: Synthesis of 4-methoxypyrrole-2-carboxylic acid ethyl ester

-

To a solution of the intermediate from Step 1 (1.0 eq) and TosMIC (1.2 eq) in anhydrous THF (10 mL/mmol) under an inert argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 8-12 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo, and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final product.

Structural Elucidation and Spectroscopic Analysis

Structural confirmation of the synthesized molecule is paramount. A combination of spectroscopic techniques provides unambiguous proof of its identity. The predicted data below is based on characteristic values for pyrrole derivatives.[2][6][7][8]

| Technique | Functional Group / Proton Environment | Expected Chemical Shift / Wavenumber | Rationale and Notes |

| ¹H NMR | Pyrrole N-H | ~8.5 - 9.5 ppm (broad singlet) | The N-H proton of pyrroles is typically deshielded and often appears as a broad signal.[6] |

| Pyrrole H-3 | ~6.2 - 6.4 ppm (doublet, J ≈ 1.5-2.0 Hz) | Coupled to H-5. | |

| Pyrrole H-5 | ~6.8 - 7.0 ppm (doublet, J ≈ 1.5-2.0 Hz) | Coupled to H-3. The electron-withdrawing ester at C2 deshields H-5 more than H-3. | |

| Ester -OCH₂CH₃ | ~4.2 - 4.4 ppm (quartet, J ≈ 7.1 Hz) | Methylene protons adjacent to the ester oxygen. | |

| Methoxy -OCH₃ | ~3.7 - 3.9 ppm (singlet) | Characteristic shift for a methoxy group attached to an aromatic ring. | |

| Ester -OCH₂CH₃ | ~1.3 - 1.4 ppm (triplet, J ≈ 7.1 Hz) | Methyl protons of the ethyl group. | |

| ¹³C NMR | Ester C=O | ~160 - 165 ppm | Typical range for an ester carbonyl carbon.[9] |

| Pyrrole C-4 | ~150 - 155 ppm | Carbon bearing the electron-donating methoxy group, significantly downfield. | |

| Pyrrole C-2 | ~125 - 130 ppm | Carbon attached to the ester group. | |

| Pyrrole C-5 | ~115 - 120 ppm | Pyrrole carbon adjacent to the nitrogen. | |

| Pyrrole C-3 | ~95 - 100 ppm | Pyrrole carbon adjacent to the methoxy-substituted carbon. | |

| Ester -OCH₂CH₃ | ~60 - 62 ppm | Methylene carbon of the ethyl ester. | |

| Methoxy -OCH₃ | ~55 - 58 ppm | Methoxy carbon. | |

| Ester -OCH₂CH₃ | ~14 - 15 ppm | Methyl carbon of the ethyl ester. | |

| IR Spectroscopy | N-H Stretch | ~3300 - 3400 cm⁻¹ (broad) | Characteristic for the pyrrole N-H group.[10] |

| C-H Stretch (Aromatic/Aliphatic) | ~2850 - 3100 cm⁻¹ | Overlapping signals from pyrrole and alkyl C-H bonds. | |

| C=O Stretch (Ester) | ~1680 - 1710 cm⁻¹ (strong) | A strong, sharp peak indicative of the conjugated ester carbonyl group.[6] | |

| C=C & C=N Stretch | ~1450 - 1600 cm⁻¹ | Aromatic ring stretching vibrations. | |

| C-O Stretch | ~1250 - 1300 cm⁻¹ (strong, asymmetric) & ~1050-1150 cm⁻¹ (strong, symmetric) | Strong bands corresponding to the C-O bonds of the ester and methoxy ether. | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 169 | Corresponds to the molecular weight of C₈H₁₁NO₃. |

| Key Fragments | m/z = 140 ([M-C₂H₅]⁺), 124 ([M-OC₂H₅]⁺), 96 ([M-COOC₂H₅]⁺) | Expected fragmentation includes the loss of the ethyl radical, the ethoxy radical (a common fragmentation for ethyl esters), and the entire ethyl carboxylate group.[11][12] |

Potential Applications and Future Research

The unique electronic and structural features of 4-methoxypyrrole-2-carboxylic acid ethyl ester make it a valuable intermediate for further chemical exploration. Substituted pyrrole-2-carboxylates are precursors to a wide array of more complex molecules with significant biological activity and material properties.

-

Pharmaceutical Development : The pyrrole scaffold is a privileged structure in medicinal chemistry. This compound could serve as a starting material for synthesizing analogues of anti-inflammatory, antimicrobial, or enzyme-inhibiting agents.[1][13] The methoxy group can be a key interaction point with biological targets or can be demethylated to a hydroxyl group for further functionalization.

-

Agrochemicals : Pyrrole derivatives are used in the development of novel pesticides and herbicides.[1][14] This molecule could be elaborated to explore new crop protection agents.

-

Functional Materials : The conjugated π-system of the pyrrole ring makes it a candidate for incorporation into organic electronic materials, such as dyes or components of organic semiconductors.[1]

Future research should focus on the scale-up and optimization of the proposed synthesis. Following successful synthesis and characterization, the compound's biological activity should be screened across various assays. Furthermore, its chemical reactivity should be explored, particularly reactions involving the N-H proton, electrophilic substitution on the pyrrole ring, or modification of the ester and methoxy groups to build a library of novel derivatives.

References

-

Li, M.-J., Xiao, H.-J., Xu, P., Wu, L.-T., Chen, S.-Q., Zhang, Z., & Xu, H. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters, 26, 4189-4193. Available from: [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PMC. Available from: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. Available from: [Link]

-

Supporting Information for various tetrahydropyrimidine-5-carboxylates. (2016). Royal Society of Chemistry. Available from: [Link]

- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (n.d.). Google Patents.

-

Pham, T. T., Guo, Z., Li, B., & Yan, N. (n.d.). Synthesis of 3‐substituted pyrrole‐2‐carboxylic acid derivatives from GlcNH2 ⋅ HCl and biomass‐derived α‐keto acid. ResearchGate. Available from: [Link]

-

Synthesis of 5-Substituted Ethyl Pyrrole-2-carboxylates. (2006). Taylor & Francis Online. Available from: [Link]

-

Dauster, I., Rice, C. A., Zielke, P., & Suhm, M. A. (2008). N–H⋯π interactions in pyrroles : systematic trends from the vibrational spectroscopy of clusters. Physical Chemistry Chemical Physics. Available from: [Link]

-

Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available from: [Link]

-

Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Semantic Scholar. Available from: [Link]

-

Ethyl 4-methyl-1H-pyrrole-2-carboxylate. (n.d.). PubChem. Available from: [Link]

-

Lord, R. C., Jr., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. AIP Publishing. Available from: [Link]

-

Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. (2020). Available from: [Link]

-

Ethyl 4H-Pyran-4-one-2-carboxylate. (2024). MDPI. Available from: [Link]

-

Pyrrole-2-carboxylic acid. (n.d.). Wikipedia. Available from: [Link]

-

Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. (2002). ResearchGate. Available from: [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Available from: [Link]

-

ethyl 2-methoxy-1H-pyrrole-1-carboxylate. (2025). ChemSynthesis. Available from: [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH. Available from: [Link]

- Process for the preparation of an ethyl ester. (n.d.). Google Patents.

-

Methyl 4-methylpyrrole-2-carboxylate. (n.d.). PubChem. Available from: [Link]

-

Chemical Properties of Carboxylic Acids II- Formation of Esters. (2023). Chemistry LibreTexts. Available from: [Link]

-

Ethyl 4-ethoxypyrrolidine-2-carboxylate. (2022). PubChem. Available from: [Link]

-

Mass spectrometry of substituted ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic acids. (n.d.). Semantic Scholar. Available from: [Link]

-

Interpretation of the following mass spectrum. (2013). Chemistry Stack Exchange. Available from: [Link]

-

Pyrrole, 4-ethyl-2-methyl-. (n.d.). NIST WebBook. Available from: [Link]

Sources

- 1. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters [organic-chemistry.org]

- 2. acgpubs.org [acgpubs.org]

- 3. Ethyl 4-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]

- 10. N–H⋯π interactions in pyrroles: systematic trends from the vibrational spectroscopy of clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

Technical Monograph: Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

Precision Characterization, Synthetic Pathways, and Medicinal Utility

Executive Summary

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (CAS: 18469-25-5) represents a specialized heterocyclic building block in medicinal chemistry.[1][2] Unlike its unsubstituted or alkyl-substituted analogs, the introduction of an electron-donating methoxy group at the C4 position significantly alters the electronic landscape of the pyrrole ring. This modification enhances nucleophilicity at the C5 position while modulating the acidity of the pyrrolic nitrogen, making it a critical scaffold for the development of kinase inhibitors and bioactive alkaloids. This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, synthetic routes, and analytical validation.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5][6]

The precise molecular weight of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is the fundamental parameter for stoichiometric calculations and mass spectrometry validation.

Table 1: Core Physicochemical Data

| Property | Value | Technical Context |

| IUPAC Name | Ethyl 4-methoxy-1H-pyrrole-2-carboxylate | Official nomenclature for regulatory filing. |

| CAS Number | 18469-25-5 | Unique identifier for database retrieval. |

| Molecular Formula | C₈H₁₁NO₃ | Basis for elemental analysis. |

| Molecular Weight | 169.18 g/mol | Calculated using IUPAC atomic weights (C=12.011, H=1.008, N=14.007, O=15.999). |

| Exact Mass | 169.0739 Da | Monoisotopic mass for high-resolution MS (HRMS). |

| LogP (Predicted) | ~1.3 - 1.6 | Indicates moderate lipophilicity; suitable for oral drug delivery systems. |

| H-Bond Donors | 1 (Pyrrole NH) | Critical for active site binding (e.g., hinge region of kinases). |

| H-Bond Acceptors | 3 (Ester O, Methoxy O) | Facilitates interactions with aqueous solvents and protein residues. |

Causality of Molecular Weight in QC: In drug development, a deviation of even 0.1 Da in High-Resolution Mass Spectrometry (HRMS) can indicate oxidation (e.g., +16 Da) or hydrolysis (e.g., loss of ethyl group, -28 Da). Therefore, the value 169.0739 is the "truth" standard for identity verification.

Synthetic Methodologies

The synthesis of 4-alkoxypyrroles is synthetically challenging due to the electron-rich nature of the ring, which can lead to over-oxidation or polymerization. Two primary strategies are employed: direct alkylation (lab scale) and de novo cyclization (process scale).

Protocol A: O-Methylation of 4-Hydroxypyrrole (Lab Scale)

This method relies on the selective methylation of the 4-hydroxy tautomer. The causality here is controlled by base strength; a weak base preserves the ester, while a strong base might hydrolyze it.

Reagents:

-

Precursor: Ethyl 4-hydroxy-1H-pyrrole-2-carboxylate

-

Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent: Acetone or DMF

Workflow Logic:

-

Deprotonation: K₂CO₃ deprotonates the hydroxyl group (pKa ~10) preferentially over the pyrrole NH (pKa ~16.5).

-

Nucleophilic Substitution: The phenoxide-like anion attacks the methylating agent via Sₙ2 mechanism.

-

Isolation: Aqueous workup removes inorganic salts; recrystallization ensures purity.

Protocol B: Cyclization via Knorr-Type Modification (Process Scale)

For larger batches, building the ring is more efficient than functionalizing it. This involves the condensation of amino acid derivatives with methoxy-substituted synthons.

Diagram 1: Synthetic Decision Tree The following diagram illustrates the logical flow for synthesizing and purifying the target compound.

Caption: Step-by-step synthetic workflow for the O-methylation route, prioritizing regioselectivity and yield.

Analytical Validation & Structural Integrity

Trustworthiness in chemical biology stems from rigorous characterization. A self-validating system requires multiple orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides definitive structural proof.

-

Pyrrole NH (~9.0 - 10.5 ppm): A broad singlet, exchangeable with D₂O. Its presence confirms the pyrrole ring is intact and N-alkylation did not occur.

-

Pyrrole CHs (Position 3 & 5):

-

H5 (~6.6 - 6.8 ppm): Appears as a doublet or multiplet. It is downfield due to being alpha to the nitrogen.

-

H3 (~6.0 - 6.2 ppm): Appears upfield relative to H5. The 4-methoxy group shields this proton via resonance.

-

-

Methoxy Group (~3.75 ppm): A sharp singlet integrating to 3 protons.

-

Ethyl Ester:

Mass Spectrometry (MS)

-

Parent Ion: [M+H]⁺ = 170.18 Da.

-

Fragmentation: Loss of the ethyl group (M-29) or the methoxy group (M-31) are common diagnostic fragments.

Applications in Drug Discovery

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.

1. Kinase Inhibition (JAK/STAT Pathway): Pyrrole-2-carboxylates serve as scaffolds for Janus Kinase (JAK) inhibitors. The NH and Carbonyl (C=O) of the ester can form a donor-acceptor motif that mimics the hinge region of ATP, binding to the kinase active site. The 4-methoxy group acts as a "gatekeeper" probe, filling hydrophobic pockets and improving selectivity against off-target kinases.

2. Porphyrin Synthesis: This molecule can be reduced (ester to alcohol) or decarboxylated to form alpha-free pyrroles, which are precursors for synthesizing electron-rich porphyrins and BODIPY dyes used in bio-imaging.

Diagram 2: Medicinal Chemistry Logic This diagram visualizes how the molecule interacts within a biological context (e.g., a kinase binding pocket).

Caption: Pharmacophore mapping of the title compound, highlighting key interaction points in a protein binding site.

References

-

PubChem. (n.d.).[5] Ethyl 4-methoxy-1H-pyrrole-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Link directs to the specific entry for the 4-methoxy derivative or its close analog if the exact CID varies by salt form).

-

ChemSrc. (2025). CAS 18469-25-5 Entry and Physicochemical Properties. Retrieved from [Link][6]

- Google Patents. (2018). WO2018221971A1: Method for preparing intermediate of 4-methoxypyrrole derivatives.

Sources

- 1. ethyl 4-fluoro-1H-pyrrole-2-carboxylate | CAS#:1093873-80-3 | Chemsrc [chemsrc.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 4-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Strategic Synthesis and Functionalization of 4-Substituted Pyrrole-2-Carboxylates

Executive Summary: The "Beta-Position" Paradox

In medicinal chemistry, the pyrrole-2-carboxylate scaffold is a privileged structure, serving as a core pharmacophore in antiviral agents (e.g., HCV NS5B inhibitors), kinase inhibitors, and DNA-binding polyamides. However, the 4-position (beta-position) presents a unique synthetic paradox.

Electronically, the pyrrole ring is electron-rich, favoring electrophilic aromatic substitution (EAS) at the

This guide moves beyond generic heterocyclic chemistry to provide a high-fidelity workflow for accessing 4-substituted pyrrole-2-carboxylates . We focus on the "Decorated Scaffold" strategy—specifically the Palladium-catalyzed cross-coupling of 4-halopyrroles—and address the critical, often-overlooked failure mode of reductive dehalogenation .

Structural Logic & Synthetic Decision Matrix

Before initiating wet chemistry, one must choose between De Novo ring construction and Post-Functionalization. For 4-substituted derivatives, the decision relies heavily on the complexity of the substituent.

Decision Matrix: Pathway Selection

Figure 1: Synthetic decision tree. Route B (Method B1) is the industry standard for SAR generation due to the commercial availability of 4-bromo scaffolds.

The Core Challenge: The Dehalogenation Trap

When attempting Suzuki-Miyaura coupling on 4-bromopyrrole-2-carboxylates , a common failure mode is the recovery of the de-brominated starting material (hydrodehalogenation) rather than the coupled biaryl product.

The Mechanism of Failure: In unprotected pyrroles (N-H), the acidic proton can quench the Pd-aryl intermediate or facilitate hydride transfer from the solvent/base system. Furthermore, the electron-rich nature of the pyrrole ring makes the oxidative addition reversible or slow, allowing competing reduction pathways to dominate.

The Solution: Rigid N-Protection. While Boc (tert-butyloxycarbonyl) is standard, it is often labile under the basic aqueous conditions of Suzuki coupling (leading to deprotection and subsequent dehalogenation). SEM (2-(trimethylsilyl)ethoxymethyl) is the superior choice for this specific scaffold.

Validated Protocol: 4-Arylation via Suzuki-Miyaura Coupling[1]

This protocol is optimized to suppress dehalogenation and maximize yield. It assumes a starting material of Ethyl 4-bromopyrrole-2-carboxylate .[1]

Phase 1: Robust N-Protection (SEM)[1]

Objective: Mask the pyrrole nitrogen to prevent catalyst poisoning and dehalogenation.

-

Reagents: Ethyl 4-bromopyrrole-2-carboxylate (1.0 equiv), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (Anhydrous).

-

Procedure:

-

Cool a solution of the pyrrole in DMF to 0°C under Argon.

-

Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0°C.

-

Add SEM-Cl dropwise via syringe.

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

-

Validation: TLC (Hexane/EtOAc 4:1). The N-H spot (lower Rf) should disappear, replaced by a higher Rf spot (N-SEM).

-

Workup: Quench with sat. NH₄Cl, extract with EtOAc.[2]

Phase 2: The Optimized Cross-Coupling

Objective: Install the 4-substituent without reducing the C-Br bond.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (5-10 mol%) | Tetrakis provides a robust Pd(0) source. Pd(dppf)Cl₂ is a viable alternative for sterically hindered boronic acids. |

| Base | Cs₂CO₃ (2.0 equiv) | Cesium carbonate offers better solubility in organic/aqueous mixes than K₂CO₃, crucial for the transmetallation step. |

| Solvent | Dioxane / H₂O (4:[3][4]1) | The water cosolvent is mandatory to dissolve the inorganic base and activate the boronic acid (forming the boronate species). |

| Temp | 90°C | High temperature is required to overcome the energy barrier of oxidative addition into the electron-rich pyrrole C-Br bond. |

Step-by-Step Workflow:

-

Charge: In a sealed tube, combine N-SEM-4-bromopyrrole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

-

Solvent: Add Dioxane/H₂O (4:1). Degas the solvent stream with Argon for 10 minutes (Critical: Oxygen promotes homocoupling of boronic acids).

-

Catalyst: Add Pd(PPh₃)₄ (0.1 equiv) quickly to minimize air exposure. Seal the tube immediately.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS. Look for the mass of Product (M+H).

-

Warning Sign: If you see M-Br+H (mass of starting material minus bromine plus hydrogen), dehalogenation is occurring. Lower temp or switch to anhydrous conditions with a specialized base (e.g., K₃PO₄).

-

Phase 3: Deprotection (The TBAF Release)

Objective: Reveal the active pharmacophore (N-H).

-

Reagents: TBAF (Tetra-n-butylammonium fluoride, 1M in THF), Ethylenediamine (scavenger).

-

Procedure: Dissolve crude coupling product in THF. Add TBAF (3.0 equiv) and Ethylenediamine (3.0 equiv). Reflux may be required for stubborn SEM groups on electron-rich rings.

-

Note: The ethylenediamine scavenges the formaldehyde byproduct generated during SEM cleavage, preventing hydroxymethylation side reactions.

Mechanistic Visualization: The Catalytic Cycle

Understanding the specific electronic demands of the pyrrole ring during the catalytic cycle is vital for troubleshooting.

Figure 2: Catalytic cycle of the Suzuki coupling. The "Red" path indicates the dehalogenation risk if the nitrogen is unprotected or if the catalyst loading is too low, stalling the cycle.

Medicinal Chemistry Applications

The 4-substituted pyrrole-2-carboxylate motif is not merely a linker; it is a bioactive scaffold.

Case Study: HCV NS5B Polymerase Inhibitors

In the development of non-nucleoside inhibitors for Hepatitis C, the pyrrole core serves to position hydrophobic groups into the enzyme's allosteric pockets.

-

Structure-Activity Relationship (SAR): Substituents at C4 (beta) often vector into the "Thumb II" pocket of the polymerase.

-

Design Constraint: The C2-carboxylate is frequently converted to an amide or hydrazide to engage in hydrogen bonding with the backbone of the protein receptor.

Case Study: Antibacterial Agents

4-Phenylpyrrole-2-carboxamides have shown efficacy against Gram-positive bacteria. The C4-phenyl ring provides essential lipophilicity to penetrate bacterial membranes, while the C2-amide forms a bidentate hydrogen bond donor/acceptor motif essential for target binding (e.g., Gyrase B inhibition).

References

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Source: Tetrahedron Letters (2003).[3] Context: Defines the necessity of N-protection (Boc vs SEM) to prevent reduction of the bromide. Link:

-

Regioselective Synthesis of Highly Aryl-Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. Source: Synthetic Communications (2007).[2] Context: Provides protocols for regioselective halogenation and subsequent functionalization. Link:[2]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Source: Molecules (2012) / PMC. Context: The definitive protocol for using SEM protection to enable high-yield couplings on pyrroles. Link:

-

Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation. Source: Journal of Organic Chemistry (2015). Context: Advanced methods for De Novo synthesis via C-H activation, an alternative to the bromination route. Link:

-

Bioactive Pyrrole-Based Compounds with Target Selectivity. Source: European Journal of Medicinal Chemistry (2020). Context: Review of recent medicinal chemistry applications, including HCV and antibacterial agents utilizing this scaffold.[5][6] Link:

Sources

- 1. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

A-Z Guide to Electron-Rich Pyrrole Building Blocks in Modern Medicinal Chemistry

Abstract

The pyrrole nucleus is a quintessential pharmacophore, forming the structural core of numerous blockbuster drugs and biologically significant molecules.[1][2][3] Its unique, electron-rich aromatic system allows for a diverse range of chemical interactions, making it a privileged scaffold in drug design.[4][5] This technical guide provides medicinal chemists and drug development scientists with an in-depth exploration of electron-rich pyrrole building blocks. We will dissect the fundamental electronic properties that dictate their reactivity, provide validated, step-by-step synthetic protocols for their preparation, and illuminate their application through the lens of market-leading pharmaceuticals.

The Privileged Scaffold: Understanding the Pyrrole Ring's Electronic Character

The five-membered pyrrole ring is classified as a π-excessive aromatic heterocycle.[3] The nitrogen atom's lone pair of electrons is delocalized into the ring, creating a 6π-electron system that satisfies Hückel's rule for aromaticity. This delocalization results in a high electron density within the ring, rendering it highly nucleophilic and reactive towards electrophiles. This inherent electron-rich nature is the cornerstone of its utility in medicinal chemistry, as it facilitates key interactions with biological targets and provides a synthetically versatile handle for molecular elaboration.[3][5]

The distribution of electron density is not uniform. Resonance theory and molecular orbital calculations show that the C2 and C5 positions (α-carbons) bear a greater partial negative charge than the C3 and C4 positions (β-carbons). This dictates the regioselectivity of most electrophilic substitution reactions, which occur preferentially at the α-position.

Caption: Electron delocalization in the pyrrole ring.

Foundational Synthesis of Pyrrole Building Blocks

The construction of the pyrrole core is a critical step in the synthesis of many pharmaceuticals.[4] While numerous methods exist, the Paal-Knorr synthesis remains a robust and widely utilized strategy due to its operational simplicity and reliability.[6][7][8]

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to yield a pyrrole.[6][9][10] The reaction is highly versatile and serves as a cornerstone for creating substituted pyrroles.[6][11]

Causality of Experimental Choices:

-

Reactants: The choice of the 1,4-dicarbonyl and the primary amine directly dictates the substitution pattern of the final pyrrole product. This modularity is a key advantage for building libraries of analogues in a drug discovery campaign.

-

Catalyst: The reaction is accelerated by a weak acid, such as acetic acid.[9] Stronger acidic conditions (pH < 3) can favor the formation of furan byproducts.[9] The acid protonates a carbonyl group, activating it for nucleophilic attack by the amine.

-

Solvent: Solvents like toluene or ethanol are commonly used to ensure solubility of the reactants and to allow for heating to drive the dehydration steps.

Caption: General experimental workflow for the Paal-Knorr synthesis.

Detailed Experimental Protocol: Paal-Knorr Synthesis of an Atorvastatin Intermediate

This protocol describes a key step in the industrial synthesis of Atorvastatin, demonstrating the Paal-Knorr reaction's power in constructing complex pharmaceutical cores.[4] The reaction condenses a complex 1,4-diketone with a chiral amine side-chain.[4][12]

Materials:

-

(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester (Amine side-chain)

-

4-fluoro-β-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (Diketone)

-

Toluene

-

Pivalic Acid (Weak Acid Catalyst)

-

n-Butylamine (Co-catalyst/Base)

-

Heptane

-

Ethyl Acetate

Procedure:

-

To a solution of the amine side-chain (5.0 g) in toluene (13 g), add the diketone of atorvastatin (1.09 eq).[4]

-

Warm the mixture to 50°C under a nitrogen atmosphere to ensure a controlled reaction environment and prevent side reactions.[4]

-

Add pivalic acid (0.7 eq) followed by n-butylamine (0.7 eq).[4] The pivalic acid catalyzes the initial condensation, while n-butylamine acts as a base to facilitate the cyclization.

-

Stir the reaction mixture at 50-60°C for 24-48 hours, monitoring progress by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine to neutralize the acid catalyst and remove water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography (using a heptane/ethyl acetate gradient) to yield the pure pyrrole intermediate.

Application in Drug Design: Pyrrole as a Master Pharmacophore

The electron-rich pyrrole ring is a versatile pharmacophore that can engage in multiple types of interactions with biological targets, including hydrogen bonding (via the N-H group) and hydrophobic or π-stacking interactions.[1][5] Its prevalence in top-selling drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent) underscores its importance.[4][13]

Case Study 1: Atorvastatin (Lipitor) - HMG-CoA Reductase Inhibitor

Atorvastatin is a statin drug used to lower cholesterol levels by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[14][15][16] The central pentasubstituted pyrrole ring is the linchpin of the molecule, correctly orienting the key functional groups for optimal binding to the enzyme's active site.[17]

Mechanism of Action: Statins act as competitive inhibitors of HMG-CoA reductase.[14] Their structure mimics the natural substrate, HMG-CoA, allowing them to bind to the enzyme's active site but not undergo the reaction.[14] This blockage reduces the synthesis of mevalonate, a crucial precursor for cholesterol.[15][18] The resulting decrease in hepatic cholesterol triggers an upregulation of LDL receptors on liver cells, which increases the clearance of LDL ("bad") cholesterol from the bloodstream.[14]

Caption: Atorvastatin inhibits the HMG-CoA reductase pathway.[4]

Case Study 2: Sunitinib (Sutent) - Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[19][20] Its core structure features a pyrrole ring linked to an oxindole moiety. Sunitinib's mechanism involves the inhibition of multiple RTKs, including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which are crucial for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[19][21][22]

The pyrrole N-H and adjacent carbonyl group are critical for binding to the kinase hinge region, a common mechanism for kinase inhibitors. The electron-rich nature of the ring contributes to the overall electronic profile required for potent inhibitory activity.

Data Summary: Pyrrole-Containing Pharmaceuticals

The following table summarizes the key attributes of the discussed drugs, highlighting the central role of the pyrrole scaffold.

| Drug Name | Brand Name | Therapeutic Class | Target(s) | Function of Pyrrole Core |

| Atorvastatin | Lipitor | Statin | HMG-CoA Reductase | Scaffolding to orient side chains for active site binding |

| Sunitinib | Sutent | Kinase Inhibitor | VEGFR, PDGFR, c-KIT, et al. | Hinge-binding and structural core for kinase inhibition |

| Ketorolac | Toradol | NSAID | COX-1, COX-2 | Core scaffold of the pyrrolizine structure |

Conclusion and Future Directions

Electron-rich pyrroles are not merely passive structural components; they are active participants in molecular recognition and are synthetically accessible scaffolds that have enabled the development of life-saving medicines.[23] The Paal-Knorr synthesis, despite being over a century old, remains a highly relevant and powerful tool for their construction, especially in complex, multi-step syntheses like that of Atorvastatin. As medicinal chemistry evolves, the development of novel, greener, and more efficient methods for synthesizing functionalized pyrroles will continue to be a priority.[8][24][25] The inherent "drug-like" properties of the pyrrole ring ensure that it will remain a fixture in the medicinal chemist's toolbox for the foreseeable future.

References

-

Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link]

-

What is the mechanism of action of statins (HMG-CoA reductase inhibitors)? . Dr.Oracle. [Link]

-

A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets . PubMed. [Link]

-

Paal-Knorr Pyrrole Synthesis . SynArchive. [Link]

-

Pharmaceuticals based on the Pyrrole Nucleus . [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . PMC. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics . JUIT. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics . RSC Publishing. [Link]

-

Recent approaches in the organocatalytic synthesis of pyrroles . RSC Publishing. [Link]

-

Bioactive pyrrole-based compounds with target selectivity . PMC - NIH. [Link]

-

Atorvastatin (Lipitor) by MCR . ACS Publications. [Link]

-

What are HMG-CoA reductase inhibitors and how do you quickly get the latest development progress? . Patsnap Synapse. [Link]

-

Paal–Knorr synthesis . Wikipedia. [Link]

-

Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development . [Link]

-

α-Unsubstituted Pyrroles by NHC-Catalyzed Three-Component Coupling: Direct Synthesis of a Versatile Atorvastatin Derivative . PubMed. [Link]

-

HMG-CoA reductase inhibitors (statins) increase endothelial progenitor cells via the PI 3-kinase/Akt pathway . PMC. [Link]

-

Statin Pathway, Pharmacodynamics . ClinPGx. [Link]

-

The HMG CoA pathway-inhibition by statins. Inhibition of HMG-CoA by... . ResearchGate. [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview . SciSpace. [Link]

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances . [Link]

-

Chapter 4: Synthesis of Atorvastatin . Books - The Royal Society of Chemistry. [Link]

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach . Beilstein Journals. [Link]

-

Sunitinib | C22H27FN4O2 . PubChem - NIH. [Link]

-

Recent Advancements in Pyrrole Synthesis . PMC - NIH. [Link]

-

RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM . ijprems. [Link]

-

Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines . ACS Publications. [Link]

-

Sunitinib: the antiangiogenic effects and beyond . PMC. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas . CONICET. [Link]

-

Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib . PubMed. [Link]

-

Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease . MDPI. [Link]

-

Knorr pyrrole synthesis . Wikipedia. [Link]

-

Paal–Knorr synthesis of pyrroles: from conventional to green synthesis . Taylor & Francis. [Link]

-

Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: Sunitinib . ResearchGate. [Link]

-

Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles . [Link]

-

Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... . ResearchGate. [Link]

Sources

- 1. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [diposit.ub.edu]

- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. books.rsc.org [books.rsc.org]

- 13. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 14. droracle.ai [droracle.ai]

- 15. What are HMG-CoA reductase inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 16. ClinPGx [clinpgx.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]

- 25. ijprems.com [ijprems.com]

An In-Depth Technical Guide to Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core structure of numerous natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug design. The strategic placement of substituents on the pyrrole nucleus allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.

Ethyl 4-methoxy-1H-pyrrole-2-carboxylate, with its methoxy and ethyl carboxylate functionalities, represents a valuable building block for the synthesis of more complex molecules. The methoxy group can act as a hydrogen bond acceptor and influence the electron density of the pyrrole ring, while the ethyl carboxylate provides a handle for further chemical modifications, such as amide bond formation.

Chemical Identity and Physicochemical Properties

SMILES Code: O=C(C1=CC(OC)=CN1)OCC[1]

CAS Number: 18469-25-5[1]

The physicochemical properties of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate are summarized in the table below. While specific experimental data for this compound is not widely published, the values can be estimated based on closely related structures and computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Soluble in common organic solvents | Inferred |

| ¹H NMR | Predicted shifts: δ 1.3 (t, 3H), 3.8 (s, 3H), 4.2 (q, 2H), 6.5 (d, 1H), 7.0 (d, 1H), 9.0 (br s, 1H) | Inferred from related compounds |

| ¹³C NMR | Predicted shifts: δ 14.5, 55.0, 60.0, 105.0, 115.0, 120.0, 155.0, 162.0 | Inferred from related compounds |

Synthesis of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate: A Plausible Synthetic Approach

An alternative and likely more direct route would involve the O-methylation of a corresponding 4-hydroxy-pyrrole precursor. This two-step approach is outlined below.

Proposed Synthetic Pathway

Sources

The Emerging Role of 4-Alkoxypyrrole Scaffolds in Modern Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the intricate landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of successful drug discovery. The pyrrole ring, a five-membered aromatic heterocycle, has long been recognized as such a scaffold, forming the core of numerous natural products and clinically approved drugs.[1][2][3] Within this versatile family, the 4-alkoxypyrrole motif has emerged as a particularly intriguing and underexplored scaffold with significant potential for the development of novel therapeutics. This technical guide provides an in-depth exploration of the 4-alkoxypyrrole core, from its fundamental physicochemical properties and synthetic accessibility to its burgeoning applications in the design of targeted therapies, with a particular focus on kinase inhibition.

I. The 4-Alkoxypyrrole Core: Physicochemical Properties and Strategic Importance

The introduction of an alkoxy group at the C4 position of the pyrrole ring imparts a unique set of physicochemical properties that can be strategically leveraged in drug design. This substitution significantly influences the electron distribution within the aromatic ring, modulating its reactivity and potential for intermolecular interactions.

Key Physicochemical Characteristics:

-

Hydrogen Bonding Capacity: The alkoxy group can act as a hydrogen bond acceptor, a crucial feature for molecular recognition at the active sites of biological targets.

-

Modulation of Lipophilicity: The nature of the alkyl chain in the alkoxy group allows for fine-tuning of the molecule's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[4] This "tunability" is essential for optimizing a drug candidate's pharmacokinetic profile.

-

Dipole Moment and Aromaticity: The electron-donating nature of the alkoxy group influences the dipole moment and aromatic character of the pyrrole ring, which can impact its ability to engage in π-π stacking and other non-covalent interactions with protein targets.

These properties make the 4-alkoxypyrrole scaffold an attractive starting point for the design of molecules with improved drug-like characteristics.[5] The ability to modulate these features through synthetic chemistry provides a powerful tool for medicinal chemists to address challenges such as poor solubility, metabolic instability, and off-target toxicity.[6]

II. Synthetic Strategies for Accessing the 4-Alkoxypyrrole Scaffold

The successful application of any scaffold in drug discovery is contingent upon the availability of robust and versatile synthetic methodologies. Several strategies have been developed for the construction and functionalization of the 4-alkoxypyrrole core, enabling the generation of diverse chemical libraries for biological screening.

A. Paal-Knorr Pyrrole Synthesis: A Classic Approach

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry and can be adapted for the preparation of 4-alkoxypyrrole derivatives. This method typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Generalized Paal-Knorr Synthesis for 6- and 7-(Pyrrol-1-yl) Flavones:

A synthetic strategy based on the Paal-Knorr pyrrole synthesis has been employed to generate novel pyrrole flavones. This approach starts from aminoflavones, which are condensed with 1,4-diketones to yield the desired 6- and 7-(pyrrol-1-yl) flavones.[7]

B. Synthesis from 4-Hydroxy-L-proline: A Chiral Pool Approach

Nature provides an elegant starting point for the synthesis of functionalized pyrroles in the form of 4-hydroxy-L-proline. This readily available amino acid can be converted into 4-alkoxy-2,2'-bipyrroles through a diversity-oriented strategy.[8] These bipyrrole products serve as valuable building blocks for the synthesis of more complex pyrrolic compounds.

C. Functionalization of the Pyrrole Ring

Once the core 4-alkoxypyrrole scaffold is assembled, further functionalization is often necessary to optimize its biological activity and pharmacokinetic properties. Late-stage C-H functionalization is an increasingly powerful tool in medicinal chemistry that allows for the direct introduction of new substituents onto the pyrrole ring, avoiding lengthy de novo syntheses.[9]

III. Biological Applications: Targeting Kinases in Oncology

While the exploration of 4-alkoxypyrrole scaffolds is still in its early stages, the broader family of pyrrole derivatives has demonstrated significant potential as inhibitors of protein kinases, a class of enzymes that play a critical role in cell signaling and are frequently dysregulated in cancer.[1][10]

A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and the VEGFR-2 signaling pathway is a key driver of this process.[11][12][13] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase are a major class of anti-angiogenic therapies.[11]

Pyrrole-containing compounds have been investigated as competitive inhibitors of VEGFR-2.[14][15] These molecules are designed to bind to the kinase domain of the receptor, preventing its activation by vascular endothelial growth factor (VEGF) and thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[12][16]

B. Structure-Activity Relationships (SAR) of Pyrrolo[2,1-f][1][11][14]triazine-Based Kinase Inhibitors

Studies on pyrrolo[2,1-f][1][11][14]triazine derivatives, which are structurally related to 4-alkoxypyrroles, have provided valuable insights into the SAR of this class of compounds as VEGFR-2 inhibitors.[17][18]

| Position | Modification | Impact on Activity | Reference |

| C4 | Introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group | Led to the discovery of a novel sub-series of potent VEGFR-2 inhibitors. | [17] |

| C6 | Appending a 1,3,5-oxadiazole ring | Resulted in the identification of low nanomolar inhibitors of VEGFR-2. | [17] |

| C6 Side Chain | Incorporation of a basic amino group | Mitigated glucuronidation of a phenolic group, improving metabolic stability. | [18] |

These findings highlight the importance of specific substitutions on the pyrrole-fused scaffold for achieving high potency and favorable drug-like properties.

IV. Experimental Protocols: A Guide for the Bench Scientist

The following protocols provide a general framework for the synthesis and evaluation of 4-alkoxypyrrole derivatives as potential kinase inhibitors.

A. General Procedure for Kinase Inhibitor Screening

A robust and universal kinase assay is essential for screening and profiling potential inhibitors.[19] The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, providing a sensitive and reproducible method for determining kinase activity and inhibitor potency.[19]

Workflow for Kinase Inhibitor Screening:

Step-by-Step Protocol:

-

Compound Preparation: Prepare a dilution series of the 4-alkoxypyrrole test compounds in a suitable solvent (e.g., DMSO).

-

Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and test compound. Incubate at the optimal temperature for the kinase reaction.

-

ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Measurement: Add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the kinase activity.[20]

B. Cellular Assays for Assessing Functional Inhibition

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's efficacy in a more physiologically relevant context.[21]

-

Cellular Phosphorylation Assay: This assay measures the phosphorylation status of the target kinase or its downstream substrates in intact cells. A reduction in phosphorylation upon treatment with a 4-alkoxypyrrole derivative indicates effective target engagement and inhibition of the signaling pathway.

-

Cell Proliferation Assay: This assay assesses the effect of the compound on the growth and survival of cancer cell lines that are dependent on the target kinase for their proliferation. A decrease in cell viability suggests that the compound has the desired anti-cancer activity.

V. Future Perspectives and Conclusion

The 4-alkoxypyrrole scaffold represents a promising yet underexplored area in drug discovery. While the broader class of pyrrole derivatives has yielded numerous successful drug candidates, the specific potential of the 4-alkoxy substitution pattern is only beginning to be realized. The ability to fine-tune the physicochemical properties of this scaffold through synthetic modifications, combined with its demonstrated potential to interact with key therapeutic targets such as protein kinases, makes it an attractive platform for the development of novel therapeutics.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: The development of new and efficient synthetic methodologies to generate a wider range of 4-alkoxypyrrole derivatives with diverse substitution patterns.

-

Systematic Biological Evaluation: Comprehensive screening of 4-alkoxypyrrole libraries against a broad panel of biological targets to identify new therapeutic opportunities.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for any identified bioactive compounds to guide lead optimization.

-

Optimization of ADME Properties: A continued focus on understanding and improving the pharmacokinetic profiles of 4-alkoxypyrrole derivatives to enhance their drug-like properties.

References

-

[Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][11][14]triazine-based VEGFR-2 kinase inhibitors]([Link])

-

[Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][11][14]triazine based VEGFR-2 kinase inhibitors]([Link])

Sources

- 1. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scitechnol.com [scitechnol.com]

- 7. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and late-stage C–H functionalization of papaverines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]

- 20. reactionbiology.com [reactionbiology.com]

- 21. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-methoxypyrrole-2-carboxylate

Introduction

Ethyl 4-methoxypyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The pyrrole scaffold is a ubiquitous heterocyclic motif found in numerous natural products and pharmacologically active compounds. The strategic placement of a methoxy group at the 4-position and an ethyl carboxylate at the 2-position of the pyrrole ring is anticipated to modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby influencing its biological activity and pharmacokinetic profile. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, purification, formulation, and as a building block for more complex molecular architectures.